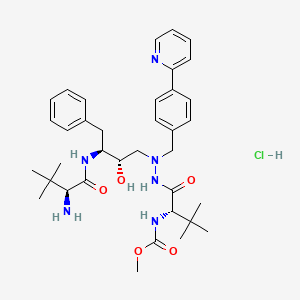
Atazanavir N13-descarboxymethyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Atazanavir N13-descarboxymethyl is a modified form of atazanavir, an antiretroviral medication used primarily to treat HIV/AIDS. This derivative is characterized by the removal of the carboxymethyl group from the N13 position. Atazanavir itself is a protease inhibitor that works by blocking the action of HIV protease, an enzyme that HIV needs to multiply .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Atazanavir N13-descarboxymethyl involves the use of DEPBT as a condensing agent. The reaction typically involves 1-[4-(pyridine-2-yl)-phenyl]-4(S)-hydroxy-5(S)-2,5-diamino-6-phenyl-2-azahexane reacting with N-methoxycarbonyl-L-tertiary leucine in an organic solvent . This method is preferred due to its economic feasibility, safety, and high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve nanoparticle formulation to enhance its bioavailability. This method addresses the compound’s intense lipophilicity and poor aqueous solubility, which are common challenges in its oral delivery .
Analyse Chemischer Reaktionen
Types of Reactions
Atazanavir N13-descarboxymethyl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include various metabolites that contribute to the compound’s effectiveness and potential toxicity. These metabolites are identified using techniques like liquid chromatography coupled with mass spectrometry .
Wissenschaftliche Forschungsanwendungen
Atazanavir N13-descarboxymethyl has several scientific research applications:
Chemistry: It is used to study the structure-activity relationship of protease inhibitors and optimize drug development.
Biology: It helps in understanding resistance mechanisms in HIV treatment.
Industry: It is applied in analytical chemistry for identifying and profiling metabolites.
Wirkmechanismus
Atazanavir N13-descarboxymethyl exerts its effects by selectively inhibiting the virus-specific processing of viral Gag and Gag-Pol polyproteins in HIV-1 infected cells. It binds to the active site of HIV-1 protease, preventing the formation of mature virions. This inhibition results in the production of immature, noninfectious viral particles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atazanavir: The parent compound, used widely in HIV treatment.
Darunavir: Another protease inhibitor with a similar mechanism of action.
Lopinavir: A protease inhibitor often used in combination with ritonavir.
Uniqueness
Atazanavir N13-descarboxymethyl is unique due to the removal of the carboxymethyl group, which may influence its pharmacokinetic properties and effectiveness. This modification allows for the study of structure-activity relationships and optimization of drug formulations .
Eigenschaften
Molekularformel |
C36H51ClN6O5 |
|---|---|
Molekulargewicht |
683.3 g/mol |
IUPAC-Name |
methyl N-[(2S)-1-[2-[(2S,3S)-3-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-2-hydroxy-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C36H50N6O5.ClH/c1-35(2,3)30(37)32(44)39-28(21-24-13-9-8-10-14-24)29(43)23-42(41-33(45)31(36(4,5)6)40-34(46)47-7)22-25-16-18-26(19-17-25)27-15-11-12-20-38-27;/h8-20,28-31,43H,21-23,37H2,1-7H3,(H,39,44)(H,40,46)(H,41,45);1H/t28-,29-,30+,31+;/m0./s1 |
InChI-Schlüssel |
WALCMJGWDGOBQV-PMAQQVHKSA-N |
Isomerische SMILES |
CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)N.Cl |
Kanonische SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[4-(Methylamino)-2-quinazolinyl]amino]benzoic Acid](/img/structure/B13450628.png)
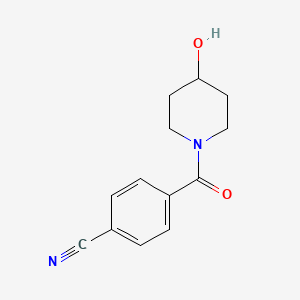
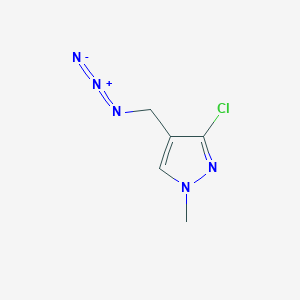
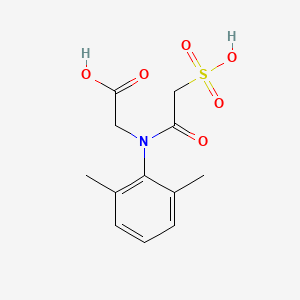
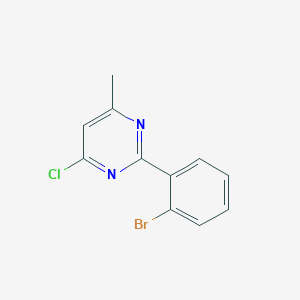
![2-{[(Tert-butoxy)carbonyl]amino}-2-(6-hydroxypyridin-3-yl)acetic acid](/img/structure/B13450656.png)
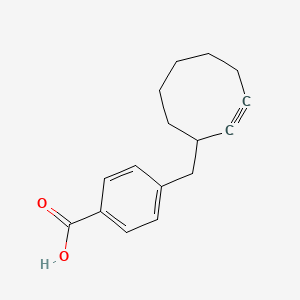
![(Cyclopropylmethyl)[(pyridin-3-yl)methyl]amine hydrochloride](/img/structure/B13450672.png)

![(6S,7aR)-6-fluoro-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one](/img/structure/B13450687.png)
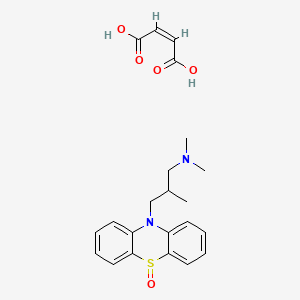
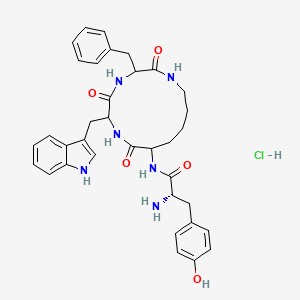
![tert-butyl N-{[(2R)-6-oxopiperidin-2-yl]methyl}carbamate](/img/structure/B13450696.png)

